molecular formula C11H12ClN3O2 B14016675 2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one

2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one

Cat. No.: B14016675
M. Wt: 253.68 g/mol
InChI Key: HXXWPTIWTXZMOJ-UHFFFAOYSA-N
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Description

2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one apart is its spiro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular geometries .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

2'-chloro-5'-methylspiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one

InChI

InChI=1S/C11H12ClN3O2/c1-15-7-6-13-10(12)14-8(7)11(9(15)16)2-4-17-5-3-11/h6H,2-5H2,1H3

InChI Key

HXXWPTIWTXZMOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C(N=C2C3(C1=O)CCOCC3)Cl

Origin of Product

United States

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